1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H17N3·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the alkylation of piperidine with a pyridine derivative in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-ylmethyl)piperidin-4-amine
- 1-(Pyrimidin-2-ylmethyl)piperidin-4-amine
- 1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
Uniqueness
1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is unique due to its specific chemical structure, which combines a pyridine ring with a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H18ClN3 |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H |
InChI Key |
TVWJMSUGHXNCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=N2.Cl |
Origin of Product |
United States |
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